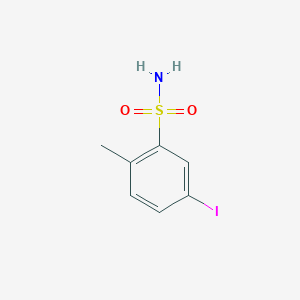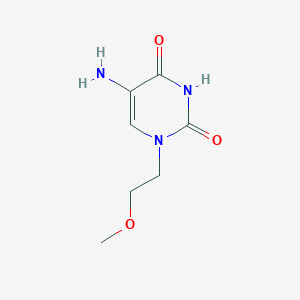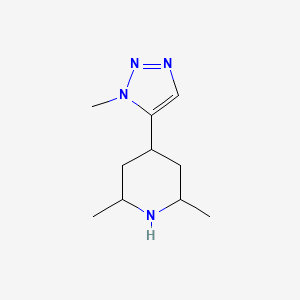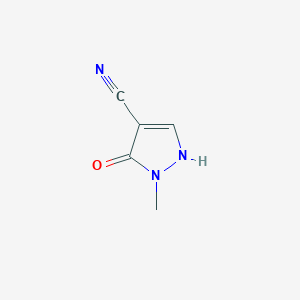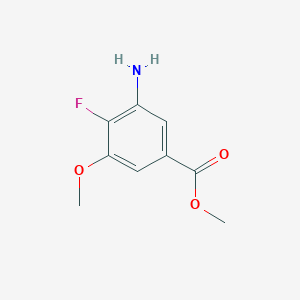
N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine: is an organic compound that features a brominated aromatic ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenylamine.
Oxolane Ring Formation: The brominated amine is then reacted with 2-methyloxirane under acidic or basic conditions to form the oxolane ring, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides, amines, typically in polar solvents.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- N-(2-Bromo-5-methylphenyl)-2-chloroacetamide
- 2-Bromo-5-methylbenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Comparison:
- N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to its analogs.
- N-(2-Bromo-5-methylphenyl)-2-chloroacetamide lacks the oxolane ring, resulting in different reactivity and biological activity.
- 2-Bromo-5-methylbenzoic acid and 2-Bromo-5-methoxybenzoic acid have different functional groups, leading to variations in their chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-8-3-4-10(13)12(7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |
InChI Key |
HNWURRWCDBWRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CC(=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


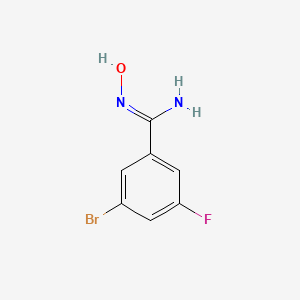
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13277280.png)
![2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13277292.png)
![1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13277294.png)
